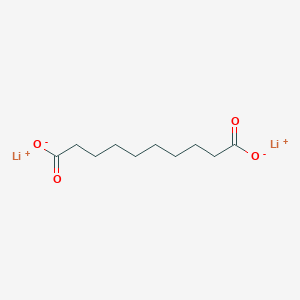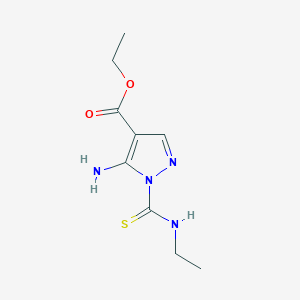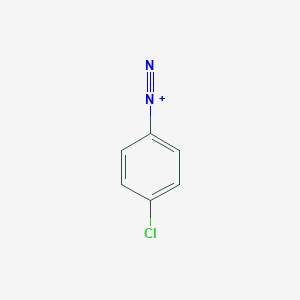
Benzenediazonium,4-chloro-
描述
Benzenediazonium,4-chloro- is an organic compound belonging to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. The specific compound, Benzenediazonium,4-chloro-, has a chlorine atom substituted at the para position of the benzene ring. Diazonium salts are known for their versatility in organic synthesis, particularly in the formation of azo compounds and various substitution reactions.
准备方法
Synthetic Routes and Reaction Conditions: Benzenediazonium,4-chloro- is typically synthesized through the diazotization of 4-chloroaniline. The process involves the reaction of 4-chloroaniline with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid at low temperatures (0-5°C) to prevent decomposition . The reaction can be represented as follows:
4-chloroaniline+HNO2+HCl→4-chlorobenzenediazonium chloride+2H2O
Industrial Production Methods: In industrial settings, the preparation of diazonium salts like Benzenediazonium,4-chloro- follows similar principles but on a larger scale. Temperature control is crucial to ensure the stability of the diazonium salt, as higher temperatures can lead to decomposition into phenol .
化学反应分析
Types of Reactions:
-
Substitution Reactions: Benzenediazonium,4-chloro- undergoes various substitution reactions where the diazonium group is replaced by other functional groups. Common substitutions include:
Hydroxylation: Reaction with water to form 4-chlorophenol.
Halogenation: Reaction with halides like potassium iodide to form 4-chloroiodobenzene.
Sandmeyer Reactions: Reaction with copper(I) chloride or bromide to form 4-chlorobenzene derivatives.
-
Coupling Reactions: Benzenediazonium,4-chloro- can couple with phenols or aromatic amines to form azo compounds, which are characterized by the presence of an -N=N- bond .
Common Reagents and Conditions:
Nitrous Acid: Generated in situ from sodium nitrite and hydrochloric acid.
Copper(I) Halides: Used in Sandmeyer reactions.
Phenols and Aromatic Amines: Used in coupling reactions.
Major Products:
- 4-chlorophenol
- 4-chloroiodobenzene
- Azo compounds
科学研究应用
Benzenediazonium,4-chloro- has a wide range of applications in scientific research:
作用机制
The mechanism of action of Benzenediazonium,4-chloro- involves the formation of a diazonium ion, which is a highly reactive intermediate. The diazonium group can be replaced by various nucleophiles, leading to the formation of different products. The reaction mechanism often involves the loss of nitrogen gas (N₂), making the diazonium group an excellent leaving group .
相似化合物的比较
- Benzenediazonium chloride
- Benzenediazonium bromide
- Benzenediazonium tetrafluoroborate
Comparison: Benzenediazonium,4-chloro- is unique due to the presence of the chlorine atom at the para position, which can influence the reactivity and stability of the compound. Compared to unsubstituted benzenediazonium salts, the 4-chloro derivative may exhibit different reactivity patterns in substitution and coupling reactions .
Conclusion
Benzenediazonium,4-chloro- is a versatile compound with significant applications in organic synthesis, scientific research, and industrial processes. Its unique reactivity and ability to form various derivatives make it an important compound in the field of chemistry.
属性
CAS 编号 |
17333-85-6 |
|---|---|
分子式 |
C6H4ClN2+ |
分子量 |
139.56 g/mol |
IUPAC 名称 |
4-chlorobenzenediazonium |
InChI |
InChI=1S/C6H4ClN2/c7-5-1-3-6(9-8)4-2-5/h1-4H/q+1 |
InChI 键 |
DBEQHSWUYRYJMT-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1[N+]#N)Cl |
规范 SMILES |
C1=CC(=CC=C1[N+]#N)Cl |
| 17333-85-6 | |
产品来源 |
United States |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
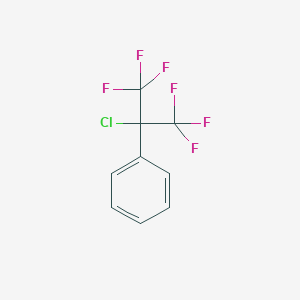
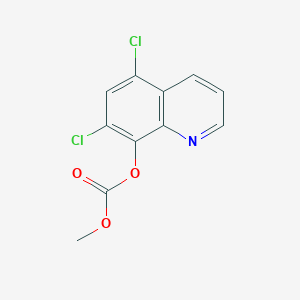
![Tricyclo[4.2.1.0]nonane,exo-](/img/structure/B102158.png)
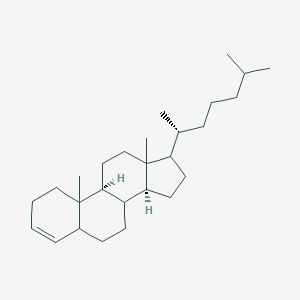
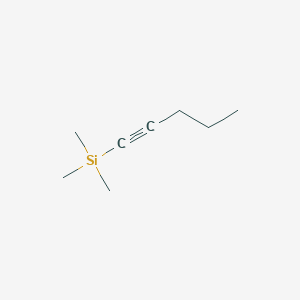
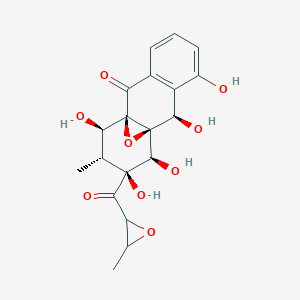
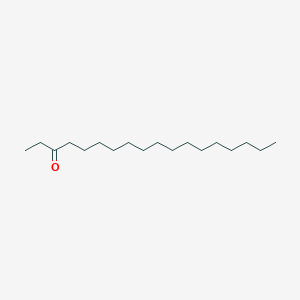
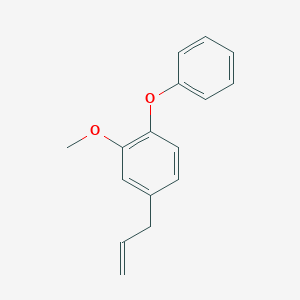
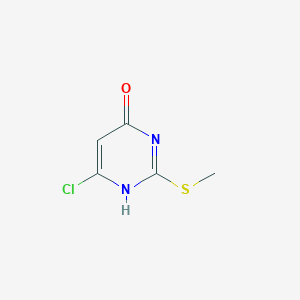
![6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylhydrazine](/img/structure/B102168.png)
